3-Ethyl-2-methyl-2-heptanol
Overview
Description
3-Ethyl-2-methyl-2-heptanol: is an organic compound belonging to the class of alcohols. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by its unique structure, which includes an ethyl group and a methyl group attached to the second carbon of a heptanol chain. It is a colorless liquid with a mild odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-2-heptanol can be achieved through several methods:
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Grignard Reaction: : One common method involves the reaction of 3-ethyl-2-methyl-2-heptanone with a Grignard reagent such as methylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.
[ \text{3-ethyl-2-methyl-2-heptanone} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} ]
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Hydroboration-Oxidation: : Another method involves the hydroboration of 3-ethyl-2-methyl-1-heptene followed by oxidation. This reaction proceeds via the addition of borane to the double bond, followed by oxidation with hydrogen peroxide in the presence of a base.
[ \text{3-ethyl-2-methyl-1-heptene} + \text{BH}_3 \rightarrow \text{3-ethyl-2-methyl-2-heptylborane} ] [ \text{3-ethyl-2-methyl-2-heptylborane} + \text{H}_2\text{O}_2/\text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3-ethyl-2-methyl-2-heptanone. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-Ethyl-2-methyl-2-heptanol can undergo oxidation to form 3-ethyl-2-methyl-2-heptanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
[ \text{this compound} + \text{KMnO}_4 \rightarrow \text{3-ethyl-2-methyl-2-heptanone} ]
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Reduction: : The compound can be reduced to form the corresponding alkane, 3-ethyl-2-methylheptane, using reducing agents such as lithium aluminum hydride.
[ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{3-ethyl-2-methylheptane} ]
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Substitution: : this compound can undergo substitution reactions with halogenating agents to form alkyl halides.
[ \text{this compound} + \text{HCl} \rightarrow \text{3-ethyl-2-methyl-2-heptyl chloride} ]
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrochloric acid, thionyl chloride, room temperature or elevated temperatures.
Major Products Formed
Oxidation: 3-ethyl-2-methyl-2-heptanone
Reduction: 3-ethyl-2-methylheptane
Substitution: 3-ethyl-2-methyl-2-heptyl chloride
Scientific Research Applications
3-Ethyl-2-methyl-2-heptanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the specificity and activity of alcohol dehydrogenases.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. It is explored for its role in the synthesis of bioactive molecules and drug candidates.
Industry: The compound is used in the production of fragrances and flavors. Its pleasant odor makes it suitable for use in perfumes and cosmetic products.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-2-heptanol involves its interaction with specific molecular targets and pathways:
Alcohol Dehydrogenase: The compound is oxidized by alcohol dehydrogenase enzymes to form 3-ethyl-2-methyl-2-heptanone. This reaction involves the transfer of hydrogen atoms from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD+).
Oxidative Stress Pathways: In biological systems, the compound can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism. This can lead to the activation of antioxidant defense mechanisms.
Comparison with Similar Compounds
3-Ethyl-2-methyl-2-heptanol can be compared with other similar compounds to highlight its uniqueness:
3-Ethyl-2-methyl-1-heptanol: This isomer differs in the position of the hydroxyl group. It has different physical and chemical properties, such as boiling point and reactivity.
2-Ethyl-3-methyl-2-heptanol: Another isomer with a different arrangement of the ethyl and methyl groups. This compound exhibits distinct reactivity and applications.
3-Ethyl-2-methyl-2-hexanol: A shorter chain analog with similar functional groups. It has different solubility and volatility characteristics.
The uniqueness of this compound lies in its specific structure, which influences its reactivity, physical properties, and applications in various fields.
Properties
IUPAC Name |
3-ethyl-2-methylheptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-7-8-9(6-2)10(3,4)11/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQBLFACWMOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338219 | |
Record name | 3-Ethyl-2-methyl-2-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-59-7 | |
Record name | 3-Ethyl-2-methyl-2-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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